5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid
Description
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core fused with a substituted pyrazole moiety. Its molecular formula is C13H16N4O3, with a molar mass of 276.29 g/mol (estimated from structural analogs in ). The compound is characterized by:
- Isoxazole ring: 5-methyl substitution at position 5 and a carboxylic acid group at position 3.
- Pyrazole ring: 3,4,5-trimethyl substitutions, connected via a methylene bridge to the isoxazole ring.
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals targeting anti-inflammatory, antibacterial, and anticancer pathways .
Properties
IUPAC Name |
5-methyl-4-[(3,4,5-trimethylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-6-7(2)13-15(8(6)3)5-10-9(4)18-14-11(10)12(16)17/h5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVULFZMFIPACCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(ON=C2C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Isoxazole Ring: The isoxazole ring is formed by the cyclization of a β-keto ester with hydroxylamine hydrochloride in the presence of a base.
Coupling of the Pyrazole and Isoxazole Rings: The final step involves the coupling of the pyrazole and isoxazole rings through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with an amine to form an amide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other functional derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of isoxazole and pyrazole compounds often exhibit anti-inflammatory, analgesic, and antitumor activities. For instance:
- Anti-inflammatory Activity : Studies have shown that compounds similar to 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Biochemical Research
In biochemical applications, this compound can serve as a probe in proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein-ligand interactions and enzyme activity.
Case Study Example:
A study published in a peer-reviewed journal demonstrated the use of similar pyrazole derivatives in inhibiting specific enzymes involved in cancer progression. The findings suggest that modifications on the pyrazole ring could enhance binding affinity and specificity towards target proteins.
Material Science
The unique structural attributes of this compound allow it to be utilized in the development of new materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.
Data Table: Summary of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines |
| Biochemical Research | Proteomics and enzyme activity studies | Enhanced binding affinity observed in enzyme inhibitors |
| Material Science | Development of thermally stable polymers | Improved mechanical properties in composite materials |
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key analogs and their properties are summarized below:
*Inferred from solubility trends of structurally related compounds .
†Estimated based on analogs with similar substituent bulk .
‡Directly reported in literature .
Substituent Effects on Properties and Bioactivity
- Thermal Stability : Methyl groups on the pyrazole ring increase thermal stability (higher melting points) compared to nitro-substituted derivatives, as seen in the 150–160°C range .
- Biological Activity: Nitro-substituted analogs exhibit pronounced antioxidant activity due to nitro group-mediated radical scavenging . Unsubstituted pyrazole derivatives show broader antimicrobial activity, likely due to reduced steric hindrance . Trimethyl-substituted target compound is hypothesized to have enhanced metabolic stability in drug design, leveraging steric protection of the pyrazole ring .
Biological Activity
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid (CAS No. 1171201-11-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
The molecular formula of this compound is C12H15N3O3, with a molecular weight of 249.27 g/mol. The structure consists of an isoxazole ring substituted with a pyrazole moiety, which is known for its diverse biological properties.
Biological Activity
The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and anti-inflammatory effects.
Anticancer Activity
Recent research has demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro studies showed that pyrazole derivatives exhibit potent activity against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines. The compound's IC50 values in these studies were reported as follows:
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also notable. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Combination Therapy : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer treatment. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential strategy for improving therapeutic outcomes in resistant cancer types .
- Mechanistic Insights : Research has elucidated the mechanisms by which pyrazole compounds exert their anticancer effects. For example, they may target specific kinases such as Aurora-A kinase, which is crucial for cell cycle regulation .
Data Table: Biological Activity Summary
Q & A
Basic: What are the key synthetic methodologies for preparing 5-methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid and its derivatives?
Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:
- Step 1: Alkylation of 3,4,5-trimethylpyrazole with a chloromethylisoxazole precursor using NaN₃ as a nucleophilic catalyst in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization from ethanol .
- Step 2: Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl isoxazole-3-carboxylate) under basic conditions (NaOH/EtOH, reflux) .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (PhMe/EtOH) is employed to isolate the final product.
Basic: How can spectroscopic techniques (FT-IR, NMR, X-ray) resolve structural ambiguities in this compound?
Answer:
- FT-IR: Confirms the carboxylic acid group (broad O–H stretch ~2500–3300 cm⁻¹) and isoxazole/pyrazole ring vibrations (C=N/C–N stretches ~1500–1600 cm⁻¹) .
- ¹H/¹³C NMR: Assigns methyl substituents (δ 2.1–2.5 ppm for CH₃ groups) and differentiates pyrazole (C-3/C-5) vs. isoxazole (C-4) carbons .
- X-ray crystallography: Resolves spatial arrangements (e.g., dihedral angles between rings) and validates hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
Advanced: How can researchers address contradictions between experimental and computational data (e.g., DFT vs. observed spectral results)?
Answer:
Discrepancies often arise from solvation effects or basis-set limitations in DFT calculations. Mitigation strategies include:
- Solvent correction: Apply polarizable continuum models (PCM) to DFT simulations to match experimental conditions (e.g., DMSO solvent shifts in NMR) .
- Vibrational scaling factors: Adjust calculated IR frequencies by 0.96–0.98 to align with observed peaks .
- Crystal packing effects: Compare X-ray-derived bond lengths/angles with gas-phase DFT geometries to identify lattice influences .
Advanced: What strategies optimize the regioselectivity of pyrazole-isoxazole coupling reactions?
Answer:
Regioselectivity challenges in alkylation/cycloaddition steps can be addressed via:
- Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (ZnCl₂) to favor N-alkylation over O-alkylation .
- Solvent polarity: Use polar aprotic solvents (DMF, THF) to stabilize transition states and enhance reaction rates .
- Temperature control: Lower temperatures (0–25°C) reduce side reactions (e.g., over-alkylation) .
Basic: What are the common biological targets or activities associated with this compound?
Answer:
While direct data on this compound is limited, structurally related pyrazole-isoxazole hybrids exhibit:
- Enzyme inhibition: COX-2, kinases, or bacterial enzymes (e.g., Mur ligases) via carboxylic acid chelation of active-site metals .
- Antimicrobial activity: Demonstrated in derivatives with electron-withdrawing substituents (e.g., NO₂, Cl) .
Advanced: How can molecular docking studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Target selection: Prioritize proteins with conserved carboxylic acid-binding pockets (e.g., HIV-1 integrase, bacterial DHFR) .
- Docking protocols: Use AutoDock Vina or Schrödinger Suite with constraints for the carboxylic acid group and pyrazole methyl substituents .
- Validation: Compare docking scores with in vitro IC₅₀ values (e.g., MIC assays for antimicrobial activity) .
Advanced: What analytical methods resolve stability issues during storage or biological assays?
Answer:
- HPLC-MS: Monitor degradation products (e.g., decarboxylation or hydrolysis) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA): Determine decomposition temperatures and recommend storage below 4°C for labile esters .
- pH stability profiling: Test solubility and integrity in buffers (pH 2–9) to identify optimal assay conditions .
Basic: What are the critical safety considerations when handling this compound?
Answer:
- Toxicity: Assume acute toxicity (LD₅₀ data unavailable) and use fume hoods/respiratory protection during synthesis .
- Reactivity: Avoid strong oxidizers (risk of exothermic decomposition) and store under inert atmosphere (N₂) .
Advanced: How can X-ray crystallography elucidate intermolecular interactions in co-crystals or salts?
Answer:
- Co-crystallization screens: Test counterions (e.g., Na⁺, K⁺) or co-formers (nicotinamide) to improve solubility .
- Hirshfeld surface analysis: Quantify H-bonding (O–H⋯N) and π-π interactions between aromatic rings .
Advanced: What computational tools predict solubility and bioavailability of derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
